molecular formula C12H16N2O3S B1353368 H-Cys(bzl)-gly-OH CAS No. 7669-84-3

H-Cys(bzl)-gly-OH

Cat. No.: B1353368
CAS No.: 7669-84-3
M. Wt: 268.33 g/mol
InChI Key: JBOHJUDJUVTRCF-JTQLQIEISA-N
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Description

H-Cys(bzl)-gly-OH, also known as S-benzyl-L-cysteine-glycine, is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis and protein science due to its ability to protect the thiol group of cysteine during chemical reactions. The benzyl group attached to the sulfur atom of cysteine provides stability and prevents unwanted side reactions, making it a valuable intermediate in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(bzl)-gly-OH typically involves the protection of the thiol group of cysteine with a benzyl group. This can be achieved through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting S-benzyl-L-cysteine is then coupled with glycine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using automated peptide synthesizers. These machines allow for the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: H-Cys(bzl)-gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

H-Cys(bzl)-gly-OH has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins. The benzyl group provides protection during chemical reactions, allowing for selective modifications.

    Biology: Employed in the study of protein folding and stability. The formation and reduction of disulfide bonds are crucial for understanding protein structure and function.

    Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics. The stability provided by the benzyl group enhances the bioavailability of peptide drugs.

    Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of H-Cys(bzl)-gly-OH involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The benzyl group attached to the sulfur atom provides stability and can be selectively removed under acidic conditions. This allows for the controlled formation and reduction of disulfide bonds, which are essential for the structural integrity of peptides and proteins .

Comparison with Similar Compounds

    S-benzyl-L-cysteine (H-Cys(bzl)-OH): Similar to H-Cys(bzl)-gly-OH but without the glycine residue. Used for protecting the thiol group of cysteine.

    S-acetamidomethyl-L-cysteine (H-Cys(Acm)-OH): Another cysteine derivative used for thiol protection. The acetamidomethyl group provides stability and can be removed under milder conditions compared to the benzyl group.

    S-tert-butyl-L-cysteine (H-Cys(tBu)-OH): Used for thiol protection with a tert-butyl group.

Uniqueness of this compound: this compound is unique due to the presence of both the benzyl-protected cysteine and the glycine residue. This combination allows for the synthesis of more complex peptides and provides additional stability during chemical reactions. The benzyl group offers robust protection, making it suitable for use in harsh reaction conditions .

Properties

IUPAC Name

2-[[(2R)-2-amino-3-benzylsulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c13-10(12(17)14-6-11(15)16)8-18-7-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOHJUDJUVTRCF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427059
Record name SCHEMBL3503447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7669-84-3
Record name SCHEMBL3503447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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